N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKVNAYZQXIQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a benzyl group attached to a piperidine ring and a chloroacetamide moiety. Its molecular formula is with a molecular weight of approximately 320.9 g/mol. The presence of the chloro group enhances its reactivity and potential biological activity, making it susceptible to nucleophilic substitution reactions.
This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used. For example, it has been studied for its ability to inhibit certain enzymes related to neurological disorders.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Neuropharmacological Effects : The compound has shown potential as a therapeutic agent in treating neurological disorders due to its interaction with central nervous system targets.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as NAPE-PLD, which are involved in lipid signaling pathways. This inhibition can affect various physiological processes, including pain perception and inflammation .
- Potential Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, suggesting its utility in managing conditions associated with inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring or the acetamide moiety can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the piperidine ring can enhance potency and selectivity towards particular biological targets. A notable finding is that electron-withdrawing groups at certain positions can increase inhibitory potency against target enzymes .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Scientific Research Applications
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide exhibits significant interactions with neurotransmitter systems, making it a candidate for various therapeutic applications:
- Analgesic Properties : Preliminary studies suggest it may modulate pain pathways, acting as a central nervous system depressant.
- Cholinesterase Inhibition : Research indicates it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission.
- Muscarinic Receptor Modulation : It may act as an antagonist at certain muscarinic receptors, implicating its role in cognitive function and mood regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits AChE and BuChE, with varying selectivity profiles. These studies utilized radiolabeled binding assays to assess receptor interactions.
- Pharmacokinetic Profiles : Pharmacokinetic studies indicated low intrinsic clearance when incubated with liver microsomes, suggesting challenges in achieving systemic exposure. Investigations in transgenic mouse models highlighted improved exposure under specific metabolic conditions .
- Therapeutic Potential : The compound's efficacy has been evaluated in preclinical models, emphasizing its potential as a therapeutic agent against neurodegenerative diseases. Its ability to enhance cholinergic signaling could lead to significant improvements in cognitive function .
Comparison with Similar Compounds
Ring Size Variations: Piperidine vs. Pyrrolidine
Compound A : N-(1-Benzyl-pyrrolidin -3-yl)-2-chloro-N-methyl-acetamide (CAS: 1353986-29-4)
- Structure : Features a 5-membered pyrrolidine ring instead of piperidine.
- notes discontinuation, suggesting synthesis or stability challenges .
Compound B : (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5)
- Structure : Lacks the chloro substituent and has an acetamide group.
- Impact : Absence of chloro reduces reactivity; pyrrolidine may limit steric interactions. Classified as acutely toxic (Category 4) and irritant () .
| Parameter | Main Compound | Compound A | Compound B |
|---|---|---|---|
| Ring Type | Piperidine | Pyrrolidine | Pyrrolidine |
| Substituents | Cl, N-methyl | Cl, N-methyl | Acetamide |
| CAS Number | 1353986-29-4* | 1353986-29-4 | 114636-30-5 |
| Status | Discontinued | Discontinued | Available |
*Note: CAS ambiguity due to structural similarity across sources.
Substituent Variations: N-Methyl vs. N-Isopropyl
Compound C : N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl -acetamide (CAS: 1353997-01-9)
Chloroacetamide vs. Non-Chloro Analogs
Compound D : N-Phenylpyrrolidine-2-carboxamide hydrochloride (CAS: 1078162-90-9)
- Structure : Pyrrolidine with carboxamide and phenyl groups; lacks chloro.
- Impact: Non-chlorinated analogs may exhibit reduced electrophilicity and metabolic stability .
Compound E : 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
Stereochemical Considerations
Compound F : N-((R )-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide
- Structure : R-configuration at piperidin-3-yl vs. unspecified stereochemistry in the main compound.
- Impact : Stereochemistry influences 3D binding to chiral targets, though pharmacological data is unavailable .
Key Research Findings and Trends
Synthesis Challenges : Discontinued status () suggests difficulties in large-scale production or purification, possibly due to stereochemical complexity .
Toxicity Profile : Chloroacetamide derivatives (e.g., Compound B) are associated with acute toxicity and irritation, warranting careful handling .
Structural Optimization : Substituting N-methyl with isopropyl (Compound C) or altering ring size (Compound A) demonstrates the balance between steric effects and bioavailability .
Preparation Methods
Synthetic Route Design
| Parameter | Value |
|---|---|
| Benzylating Agent | Benzyl chloride (1.2 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF, anhydrous |
| Temperature | 80°C, 12 hours |
| Yield | 88–92% |
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors replace batch processes, reducing reaction times and improving heat management. For example, benzylation in a microreactor achieves 95% conversion in 30 minutes versus 12 hours in batch . Catalytic systems are also optimized; recent patents disclose iridium-based catalysts for asymmetric hydrogenation, achieving enantiomeric excess (ee) >98% .
Comparison of Batch vs. Flow Chemistry:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 0.5 hours |
| Temperature Control | Moderate | Precise |
| Yield | 88–92% | 94–96% |
| Catalyst Loading | 5% Pd/C | 1% Ir/C |
Stereochemical Considerations
The (R)-configuration at the piperidine C3 position is critical for biological activity. Resolution of racemic intermediates employs chiral auxiliaries such as Di-p-toluoyl-L-tartaric acid, achieving 99% ee after recrystallization . Asymmetric hydrogenation using iridium catalysts offers a more efficient alternative, with ee values exceeding 98% .
Resolution Protocol:
-
Racemic Mixture: 1-Benzyl-4-methylpiperidin-3-amine (50:50 enantiomers).
-
Chiral Agent: Di-p-toluoyl-L-tartaric acid (1.0 equiv).
-
Solvent: Ethanol/water (4:1).
-
Recrystallization: 3 cycles, 90% recovery.
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical standards. Key techniques include:
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, N-CH₂-Ph), 3.41 (t, J = 6.8 Hz, 1H, N-CH-Cl) .
-
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 135.6–128.1 (Ar-C), 55.8 (N-CH₂-Ph) .
4.2 High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 5 μm, 250 × 4.6 mm.
-
Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.
-
Retention Time: 8.2 minutes.
Process Optimization
Recent advancements focus on solvent recycling and catalyst recovery. For instance, DMF is replaced with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy . Catalytic systems using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable easy separation and reuse, reducing costs by 40% .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Batch Benzylation | Low equipment cost | Long reaction time | 88–92% |
| Flow Chemistry | Rapid, scalable | High initial investment | 94–96% |
| Chiral Resolution | High ee | Multi-step purification | 70–75% |
| Asymmetric Hydrogenation | Single-step, high ee | Expensive catalysts | 85–90% |
Q & A
Basic: What safety protocols are recommended for handling N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use respiratory protection (e.g., P95 respirators in the U.S. or ABEK-P2 in the EU) and ensure skin/eye protection with gloves and safety goggles .
- Environmental Controls: Avoid drainage system contamination; use fume hoods for ventilation .
- First Aid: For inhalation, move to fresh air; for skin/eye contact, rinse thoroughly with water. Seek medical attention if irritation persists .
- Storage: Keep containers sealed in dry, ventilated areas away from heat and incompatible materials .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Multi-Step Synthesis: Adapt methodologies from analogous acetamide derivatives, such as sequential coupling reactions and purification via column chromatography. For example, a related compound (AZD8931) was synthesized in 11 steps with 2–5% yield, emphasizing reaction condition optimization (e.g., temperature, solvent selection) .
- Purification: Use recrystallization or HPLC to isolate high-purity fractions. Monitor intermediates using TLC or NMR for stepwise validation .
Advanced: How can X-ray crystallography elucidate the compound’s binding interactions with biological targets?
Answer:
- Crystallization Setup: Co-crystallize the compound with target enzymes (e.g., human butyrylcholinesterase) in a buffer system. Use cryoprotectants like glycerol for crystal stabilization .
- Data Collection: Resolve structures at ~1.5–2.0 Å resolution using synchrotron radiation. Refine models with software like PHENIX or Coot .
- Key Findings: Structural analogs (e.g., N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide) reveal halogen bonding and hydrophobic interactions critical for enzyme inhibition .
Advanced: What methodologies resolve contradictions in reported toxicological data?
Answer:
- In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to address conflicting carcinogenicity classifications .
- Comparative Studies: Cross-reference data with structurally similar compounds (e.g., piperidine derivatives) to identify structure-activity relationships (SARs) .
- Meta-Analysis: Review regulatory agency databases (e.g., OSHA, IARC) to reconcile discrepancies in hazard classifications .
Advanced: Which analytical techniques characterize the compound’s stability under varying conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC or LC-MS .
- Mass Spectrometry: Use high-resolution MS (e.g., Orbitrap Fusion Lumos) to identify degradation products and fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss under controlled heating .
Advanced: How does the piperidine ring’s substitution pattern influence cholinesterase inhibition?
Answer:
- Molecular Docking: Simulate binding poses using software like AutoDock Vina. The benzyl group at position 1 and chloroacetamide moiety enhance hydrophobic and covalent interactions with cholinesterase active sites .
- Enzymatic Assays: Compare inhibition constants (Ki) of analogs (e.g., N-benzyl-piperidin-3-yl derivatives) to quantify SARs. Adjust substituents to optimize potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
